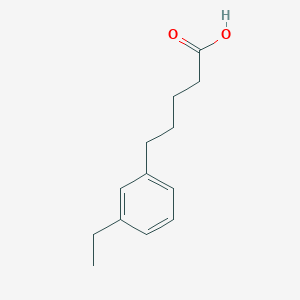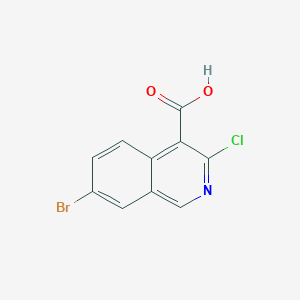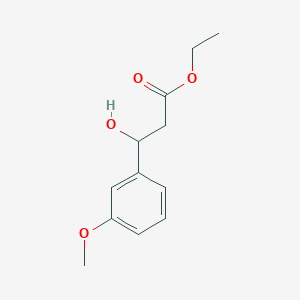
1-(2-Ethylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylbenzyl)azetidine is a four-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylbenzyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition of imines with alkenes, which can be catalyzed by thermal or photochemical means . Another approach involves the use of azabicyclo[1.1.0]butanes, which undergo strain-release reactions to form azetidines .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides under specific conditions.
Reduction: Reduction reactions can convert azetidines to corresponding amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or organometallic reagents.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Ethylbenzyl)azetidine has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-ethylbenzyl)azetidine involves its interaction with specific molecular targets. The ring strain in azetidines facilitates their reactivity, allowing them to participate in various biochemical pathways. The compound can mimic other nitrogen heterocycles, making it a valuable tool in medicinal chemistry .
Similar Compounds:
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: this compound stands out due to its four-membered ring structure, which balances ring strain and stability, making it more versatile in various chemical reactions and applications compared to aziridines and pyrrolidines .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-[(2-ethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-2-11-6-3-4-7-12(11)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3 |
Clave InChI |
NHCYTZOPLQSLGC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)



![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)

![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)

